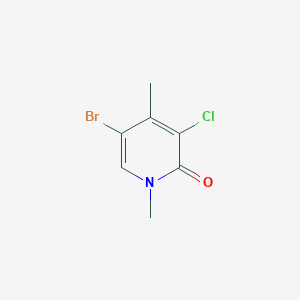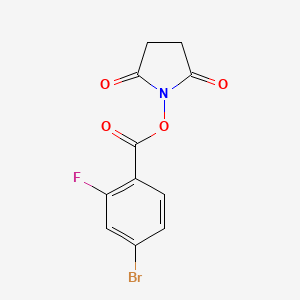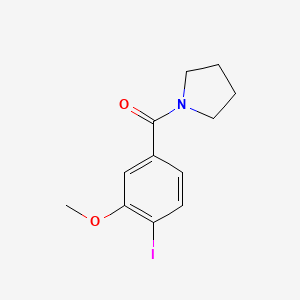
4-Iodo-3-methoxy-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-3-methoxy-N,N-dimethylbenzamide: is an organic compound with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol It is characterized by the presence of an iodine atom at the 4-position, a methoxy group at the 3-position, and a dimethylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methoxy-N,N-dimethylbenzamide typically involves the iodination of 3-methoxy-N,N-dimethylbenzamide. The process can be carried out using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodine atom in 4-Iodo-3-methoxy-N,N-dimethylbenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Formation of 4-substituted-3-methoxy-N,N-dimethylbenzamides.
Oxidation: Formation of 3-methoxy-4-iodobenzaldehyde or 3-methoxy-4-iodobenzoic acid.
Reduction: Formation of 3-methoxy-4-iodobenzylamine.
科学的研究の応用
Chemistry: 4-Iodo-3-methoxy-N,N-dimethylbenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study the effects of iodine substitution on biological activity. It can also be used in the synthesis of biologically active molecules for drug discovery.
Medicine: Potential applications in medicinal chemistry include the development of new drugs with improved efficacy and reduced side effects. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 4-Iodo-3-methoxy-N,N-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The iodine atom can enhance the compound’s binding affinity to its target, while the methoxy and dimethylbenzamide groups can modulate its pharmacokinetic properties. The exact molecular pathways involved would depend on the specific biological system being studied.
類似化合物との比較
- 4-Iodo-N,N-dimethylbenzamide
- 3-Methoxy-N,N-dimethylbenzamide
- 4-Bromo-3-methoxy-N,N-dimethylbenzamide
Comparison: 4-Iodo-3-methoxy-N,N-dimethylbenzamide is unique due to the presence of both iodine and methoxy groups on the benzamide ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to similar compounds. For example, the iodine atom can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. The methoxy group can also affect the compound’s solubility and interaction with biological targets.
特性
IUPAC Name |
4-iodo-3-methoxy-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-12(2)10(13)7-4-5-8(11)9(6-7)14-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPQPYLBFMMLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














